molecular formula C6H15ClN2O B555431 (2S,3S)-2-amino-3-methylpentanamide hydrochloride CAS No. 10466-56-5

(2S,3S)-2-amino-3-methylpentanamide hydrochloride

Cat. No. B555431
CAS RN: 10466-56-5
M. Wt: 166.65 g/mol
InChI Key: SAOZPTBFWAEJQL-FHAQVOQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S,3S)-2-amino-3-methylpentanamide hydrochloride” is a chemical compound with the molecular formula C6H15ClN2O and a molecular weight of 166.65 g/mol . It is intended for research use only and is not suitable for human or veterinary use .


Chemical Reactions Analysis

The analysis of chemical reactions involves understanding the reactants, products, and the mechanism of the reaction . Unfortunately, specific information about the chemical reactions involving “(2S,3S)-2-amino-3-methylpentanamide hydrochloride” is not available in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity . Unfortunately, specific physical and chemical properties for “(2S,3S)-2-amino-3-methylpentanamide hydrochloride” are not available in the search results.

Scientific Research Applications

Biocatalytic Synthesis of Chiral Amino Alcohols

A multidisciplinary approach, involving engineered variants of Escherichi coli transketolase and ω-transaminase from Chromobacterium violaceum, was used to synthesize chiral aminodiols such as (2S,3S)-2-aminopentane-1,3-diol. This method provides an environmentally friendly alternative to chemical routes, with applications in the production of biochemicals and pharmaceutical intermediates (Smith et al., 2010).

Optical Resolutions in Amino Acid Derivatives

Optical resolutions of racemic structures, like (2RS,3SR)-2-amino-3-hydroxy-3-phenylpropanoic acid hydrochloride, have been explored for the preparation of optically active compounds. This method has implications in producing enantiomerically pure compounds, which are crucial in the pharmaceutical industry for their enhanced efficacy and reduced side effects (Shiraiwa et al., 2006).

Fluorinated Amino Acids Synthesis

The synthesis of valuable fluorinated amino acids like (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine has been achieved through a process involving chiral oxazoline, SeO2-promoted oxidative rearrangement, and hydrogenation. These fluorinated amino acids have potential applications in medicinal chemistry and drug development (Pigza et al., 2009).

Biosynthesis in Grape and Wine Flavor

Studies on the biosynthesis of 3-alkyl-2-methoxypyrazines in grape and wine have indicated the incorporation of (2S,3S)-2-amino-3-methylpentanamide as a potential intermediate in the synthesis of flavor compounds. This research enhances our understanding of the metabolic pathways in grape and wine, contributing to the agricultural and food chemistry sectors (Lei et al., 2019).

Synthesis of Pyrimidines with Biological Activities

Condensation of compounds like 4-isothiocyanato-4-methylpentane-2-one with various amines has led to the synthesis of pyrimidines with potential anti-inflammatory and analgesic activities. This research contributes to the development of new therapeutic agents (Sondhi et al., 2008).

properties

IUPAC Name

(2S,3S)-2-amino-3-methylpentanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-3-4(2)5(7)6(8)9;/h4-5H,3,7H2,1-2H3,(H2,8,9);1H/t4-,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOZPTBFWAEJQL-FHAQVOQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585189
Record name L-Isoleucinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-2-amino-3-methylpentanamide hydrochloride

CAS RN

10466-56-5
Record name L-Isoleucinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3S)-2-amino-3-methylpentanamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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